Sodium fumarate
Description
Overview of Fumarate (B1241708) Derivatives in Scientific Inquiry
Fumaric acid and its derivatives, which include salts and esters, are subjects of extensive scientific investigation due to their versatile applications. researchgate.netcreative-proteomics.com These compounds are integral to both biological processes and industrial applications. researchgate.netcreative-proteomics.com Fumaric acid itself is an intermediate in the citric acid cycle, a fundamental metabolic pathway. sciendo.com
In the realm of materials science, fumaric acid's structure, featuring a double bond and two carboxylic groups, allows for its use in polymerization and esterification, making it a valuable component in the manufacturing of biodegradable polymers and other materials. creative-proteomics.comresearchgate.net For instance, it is a precursor for producing unsaturated polyester (B1180765) resins and biodegradable plastics like poly(butylene succinate). researchgate.net Fumarate derivatives have also been incorporated into the fabrication of biodegradable scaffolds for tissue engineering applications. researchgate.net
The food industry utilizes fumaric acid and its salts, such as sodium fumarate, as acidity regulators and nutritional additives. researchgate.netatamanchemicals.com Monothis compound, for example, is valued as an acidulant in beverages and baked goods because it dissolves more readily in water than fumaric acid. shokubai.co.jp
In the pharmaceutical and biomedical fields, fumarate derivatives have shown significant therapeutic potential. researchgate.net Fumaric acid esters (FAEs) are licensed for the systemic treatment of the immune-mediated disease psoriasis. researchgate.net Notably, Dimethyl fumarate (DMF) is an oral medication approved for treating relapsing forms of multiple sclerosis (MS) and has been studied for its ability to reduce inflammatory cardiac conditions. researchgate.netcreative-proteomics.comnih.gov Other derivatives, like iron fumarate, are common and highly bioavailable iron supplements. creative-proteomics.com The wide-ranging applications of these derivatives underscore the diverse research interest in this class of compounds. researchgate.net
Evolution of Research Perspectives on this compound
Research perspectives on this compound, the disodium (B8443419) salt of fumaric acid, have evolved considerably over time. wikipedia.org Initially, its application was primarily in the food industry as an acidity regulator (E365) and as a component in microbiological research. atamanchemicals.comwikipedia.org It has been used as a terminal electron acceptor for the cultivation of certain anaerobic microorganisms. atamanchemicals.comwikipedia.org
More recently, scientific inquiry has shifted towards its potential in more complex biomedical and materials science applications. In biomedical research, studies have explored the cytoprotective effects of this compound. For instance, research has shown that this compound can protect renal epithelial cells during hypoxia (low oxygen conditions). nih.govnih.gov This protective mechanism is thought to be associated with an increase in the contribution of alternative sources of high-energy compounds rather than the restoration of mitochondrial ATP production. nih.govnih.gov Such findings have spurred interest in its use to protect organs during surgical procedures involving temporary blood supply restriction. nih.govnih.gov
In food science, beyond its role as an acidulant, recent studies have investigated this compound's potential as a food preservative. Research indicates it can inhibit the quorum-sensing system of spoilage bacteria like Pseudomonas fluorescens, thereby reducing biofilm formation and spoilage capacity. spkx.net.cn This suggests its potential as a quorum-sensing inhibitor for preserving refrigerated aquatic products. spkx.net.cn Furthermore, its effect on gut microbiota is an emerging area of interest, with studies showing it can enhance the growth of specific gut bacteria like Campylobacter concisus, a species associated with inflammatory bowel disease. frontiersin.orgfrontiersin.org
In materials science, this compound has been investigated as an environmentally friendly, low-cost fire safety agent for thermoplastic polyurethane elastomers (TPU). researchgate.net Studies have demonstrated that its addition can significantly improve the fire retardancy and smoke suppression properties of TPU. researchgate.net The dielectric and structural properties of this compound have also been analyzed, suggesting it behaves as a dielectric material with a likely polymeric structure and ionic conductivity. researchgate.net This evolution highlights a broadening of research, from its basic applications to its more nuanced roles in cellular protection, microbial control, and materials enhancement.
Physicochemical Properties of this compound
This compound, or dithis compound, is the sodium salt of fumaric acid. wikipedia.org It presents as a white, crystalline, and odorless powder. atamanchemicals.comwikipedia.org
| Property | Value/Description | Source(s) |
| Chemical Formula | C₄H₂Na₂O₄ | wikipedia.org |
| Molecular Weight | 160.04 g/mol | wikipedia.orgsigmaaldrich.com |
| Appearance | White crystalline powder | atamanchemicals.comwikipedia.org |
| Solubility in Water | Soluble | atamanchemicals.comwikipedia.org |
| pH (50 g/L in H₂O) | 7-8 | sigmaaldrich.com |
Synthesis of this compound
This compound is typically synthesized through a neutralization reaction. One common laboratory and industrial method involves the neutralization of fumaric acid with a corresponding amount of sodium hydroxide (B78521). sciendo.com The resulting salt is then crystallized from the aqueous solution. sciendo.com
Another route to a fumarate salt, specifically sodium stearyl fumarate, involves a multi-step process starting from maleic anhydride (B1165640). This process includes:
A ring-opening reaction of maleic anhydride with an alcohol, such as stearyl alcohol. patsnap.com
Isomerization of the resulting maleic acid monoester to the more stable fumaric acid monoester, often catalyzed by an acid like hydrochloric acid.
A final neutralization step where the fumaric acid monoester reacts with a sodium-containing alkali, like sodium hydroxide, to form the sodium salt. patsnap.comgoogle.com
Research Findings on this compound Applications
| Research Area | Key Findings | References |
| Biomedical Research | Exhibits a cytoprotective effect on renal epithelial cells in in-vitro hypoxia models, reducing cell death by promoting alternative energy pathways. nih.govnih.gov | nih.govnih.govresearchgate.net |
| Food Science | Inhibits quorum sensing and spoilage characteristics (e.g., biofilm formation) of Pseudomonas fluorescens. spkx.net.cn | spkx.net.cn |
| Enhances the in-vitro growth of the gut bacterium Campylobacter concisus. frontiersin.orgfrontiersin.org | frontiersin.orgfrontiersin.org | |
| In ruminant nutrition, it can decrease methane (B114726) production and increase propionate (B1217596) production in vitro, potentially improving feed efficiency. cambridge.org | cambridge.org | |
| Materials Science | Acts as an effective flame retardant and smoke suppressant in thermoplastic polyurethane (TPU). researchgate.net | researchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
17013-01-3 |
|---|---|
Molecular Formula |
C4H4NaO4 |
Molecular Weight |
139.06 g/mol |
IUPAC Name |
disodium;(E)-but-2-enedioate |
InChI |
InChI=1S/C4H4O4.Na/c5-3(6)1-2-4(7)8;/h1-2H,(H,5,6)(H,7,8);/b2-1+; |
InChI Key |
RYDFXSRVZBYYJV-TYYBGVCCSA-N |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Isomeric SMILES |
C(=C/C(=O)O)\C(=O)O.[Na] |
Canonical SMILES |
C(=CC(=O)O)C(=O)O.[Na] |
Other CAS No. |
371-47-1 17013-01-3 |
Pictograms |
Irritant |
Synonyms |
ammonium fumarate fumaric acid Furamag mafusol magnesium fumarate sodium fumarate |
Origin of Product |
United States |
Advanced Analytical Techniques for Sodium Fumarate Quantification and Characterization
Chromatographic Methods
Chromatography stands as a cornerstone for the separation and quantification of sodium fumarate (B1241708) from various matrices. High-performance liquid chromatography and supercritical fluid chromatography offer distinct advantages for its analysis.
High-Performance Liquid Chromatography (HPLC) Development and Validation
HPLC is a versatile technique for the analysis of non-volatile compounds like sodium fumarate. The development of a robust HPLC method involves careful selection of the stationary phase, mobile phase composition, and detector to achieve optimal separation and sensitivity.
Reversed-phase HPLC (RP-HPLC) is a widely used mode of separation. For acidic compounds like fumaric acid and its salt, this compound, controlling the pH of the mobile phase is crucial for achieving good retention and peak shape. The pKa values of fumaric acid are approximately 3.03 and 4.44. To ensure the analyte is in its ionized form, which is suitable for certain RP-HPLC applications, a mobile phase with a pH significantly higher than the pKa values is employed. Using high pH buffer systems, such as ammonium (B1175870) formate (B1220265), can maintain the analyte in a consistent ionic state, leading to reproducible chromatographic performance. While this approach has been successfully validated for derivatives like sodium stearyl fumarate, specific, publicly available, validated methods dedicated solely to this compound using high pH buffers are not extensively documented in the reviewed literature. akjournals.com
In the context of continuous manufacturing, real-time monitoring of excipient concentration, such as this compound, is critical for process control and ensuring product quality. HPLC is a powerful tool for this application. Once a validated HPLC method is established, it can be used to accurately quantify the concentration of this compound in samples taken at various stages of the manufacturing process. This allows for the verification of process uniformity and robustness. Although HPLC methods have been successfully implemented for monitoring related compounds like sodium stearyl fumarate in continuous manufacturing streams, specific applications detailing the use of HPLC for in-line or at-line monitoring of this compound itself are not widely reported in scientific literature. akjournals.com
This compound often exists in complex mixtures, such as in biocatalytic synthesis processes or as a counter-ion in pharmaceutical formulations. Ion chromatography (IC), a subset of HPLC, is a powerful technique for the simultaneous quantification of multiple ionic species.
One such application involves the monitoring of fumarate production from pyruvate (B1213749) and gaseous CO2 in a multi-biocatalytic system. In this process, ion chromatography can be used to quantify the amount of fumarate produced alongside other organic anions like L-malate. A validated IC method allows for the separation and quantification of these components, providing crucial data on reaction kinetics and yield. For instance, a method employing a specialized anion-exchange column with a mobile phase of sodium carbonate and sodium bicarbonate has been successfully used to separate and quantify fumarate from other organic acids. mdpi.comnih.govnih.gov This demonstrates the utility of chromatographic methods in complex, multi-component systems involving this compound.
Supercritical Fluid Chromatography (SFC) for Fumarate Analysis
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC combines some of the best features of gas and liquid chromatography, offering fast, efficient, and "green" separations due to the reduced use of organic solvents.
This technique is particularly well-suited for the analysis of non-volatile compounds and can be an alternative to RP-HPLC. The analysis of fumarates is possible with SFC, often using packed columns and UV detection. While specific, detailed applications of SFC for the routine quantification of pure this compound are not extensively documented in the searched literature, the technique has been successfully applied to related compounds. For example, a validated SFC method exists for the determination of sodium stearyl fumarate, demonstrating the potential of this technique for the broader class of fumarate salts. This suggests that SFC could be adapted for the rapid analysis of this compound where suitable sample preparation and chromatographic conditions are developed.
Spectroscopic and Thermal Analysis
Spectroscopic and thermal analysis methods are indispensable for the structural characterization and stability assessment of this compound. These techniques provide detailed information about the molecule's functional groups and its behavior under controlled heating.
Research employing a combination of thermogravimetry (TG), differential thermal analysis (DTA), differential scanning calorimetry (DSC), and Fourier transform infrared spectroscopy (FTIR) has provided a comprehensive understanding of this compound's properties. akjournals.com
FTIR spectroscopy is used to identify the functional groups within the this compound molecule. In the diffuse reflectance infrared spectrum of this compound, the most informative region for assigning coordination sites is between 1700 and 1400 cm⁻¹. akjournals.com Key vibrational bands confirm the presence of the carboxylate groups.
Table 1: FTIR Spectral Data for this compound akjournals.com
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 1571 | Asymmetrical stretching of carboxylate groups (νas(COO⁻)) | Strong |
| 1402 | Symmetrical stretching of carboxylate groups (νs(COO⁻)) | Medium |
Raman spectroscopy offers complementary vibrational information. Studies comparing the Raman spectra of sodium salts of various Krebs cycle intermediates show that fumarate exhibits particularly high Raman peak intensities, indicating a large Raman cross-section. biorxiv.org This makes Raman spectroscopy a sensitive technique for its detection.
Table 2: Prominent Raman Peaks for this compound (Powder) biorxiv.org
| Wavenumber (cm⁻¹) |
| 1657 ± 2 |
| 1431 ± 2 |
| 1296 ± 2 |
| 913 ± 2 |
Thermal analysis techniques (TGA, DTA, DSC) are used to investigate the thermal stability and decomposition of this compound. When heated in an air atmosphere, the thermal decomposition of this compound occurs at high temperatures. akjournals.comresearchgate.net TGA/DTA curves show that after an initial period of stability, the compound undergoes decomposition, leading to the formation of sodium carbonate and a carbonaceous residue. akjournals.comatamanchemicals.com The gaseous products evolved during this decomposition have been identified using coupled TG-FTIR as primarily carbon dioxide and methane (B114726). akjournals.comakjournals.com
Table 3: Thermal Decomposition Data for this compound in Air researchgate.net
| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Description |
| Initial Mass Loss | 400 - 515 | 4.1 | Slight initial decomposition |
| Main Decomposition | 516 - 550 | 27.4 | Main decomposition step, corresponding to the release of CO₂ |
Fourier Transform Infrared Spectroscopy (FTIR) in Structural Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound provides a unique fingerprint, allowing for its identification and structural confirmation. akjournals.comatamanchemicals.com The analysis is particularly focused on the vibrational frequencies of the carboxylate groups, which are the most informative for assigning coordination sites. akjournals.com
In the solid state, the key characteristic bands of this compound are associated with the carboxylate (COO⁻) functional groups. The infrared spectrum shows a strong absorption band corresponding to the anti-symmetrical stretching vibration and a medium intensity band for the symmetrical stretching vibration of the carboxylate groups. akjournals.com The positions of these bands are sensitive to the molecular environment and the nature of the cation, in this case, sodium.
A study on the vibrational spectroscopy of this compound reported the following key absorption bands: akjournals.com
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 1571 | Anti-symmetrical (νₐₛ) COO⁻ stretch | Strong |
| 1402 | Symmetrical (νₛ) COO⁻ stretch | Medium |
| *This table is based on data from a study on the thermal behavior and spectroscopic characterization of this compound. akjournals.com * |
The significant difference between the anti-symmetrical and symmetrical stretching frequencies is characteristic of the ionic nature of the carboxylate group in the salt. These specific absorption bands confirm the presence and structure of the fumarate dianion in the sodium salt.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques that measure changes in the physical and chemical properties of a material as a function of temperature. scribd.combiorxiv.org TGA records the change in mass of a sample as it is heated, while DTA measures the temperature difference between a sample and an inert reference material. When used together, these methods provide a comprehensive profile of the thermal stability and decomposition of a compound. scribd.com
The thermal behavior of this compound has been investigated using simultaneous TGA and DTA. atamanchemicals.comresearchgate.net These analyses reveal that this compound is thermally stable up to a high temperature. The decomposition process occurs in distinct stages, which are observable on the TGA and DTA curves.
Research indicates that the main thermal decomposition of anhydrous this compound begins at elevated temperatures. One study observed a slight initial mass loss of 4.1% between 400°C and 515°C, followed by the primary decomposition event. thermofisher.com The major mass loss of approximately 27.4% occurs in a higher temperature range, for instance, between 516°C and 550°C. thermofisher.com This mass loss is consistent with the theoretical release of carbon dioxide (27.5%). thermofisher.com
| Temperature Range (°C) | Event Type (DTA) | Mass Loss (TGA) | Associated Process |
| 400 - 515 | - | ~4.1% | Pre-decomposition |
| 516 - 550 | Endothermic | ~27.4% | Main decomposition with release of carbon dioxide |
| *This table summarizes findings from thermal analysis studies of this compound. thermofisher.com * |
The DTA curve shows endothermic peaks corresponding to the energy absorbed during the decomposition process. These thermal events provide critical information about the stability and decomposition kinetics of this compound.
The investigation into the thermal decomposition of this compound reveals a specific pathway under heating in an air or inert atmosphere. atamanchemicals.comresearchgate.net As the compound is heated past its decomposition temperature, the organic structure breaks down.
The primary gaseous product evolved during the main decomposition step is carbon dioxide. akjournals.comthermofisher.com This is a result of the decarboxylation of the fumarate moiety. Studies combining TGA with FTIR for evolved gas analysis have confirmed the release of CO₂ and also detected methane as a main gaseous product. akjournals.com
Following the evolution of gaseous products, a solid residue remains. Analysis of this residue has shown that the thermal decomposition of this compound results in the formation of a mixture containing sodium carbonate (Na₂CO₃) and a carbonaceous residue. akjournals.comatamanchemicals.comresearchgate.net The presence of sodium carbonate in the final product has been confirmed by analyzing the residue from TGA experiments. akjournals.com This indicates that the sodium ions from the original salt combine with available oxygen and carbon to form the stable inorganic salt, sodium carbonate, at high temperatures.
Mass Spectrometry (MS) Applications in Compound Analysis
Mass Spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a highly sensitive method used for identifying unknown compounds, quantifying known materials, and elucidating molecular structure. rasayanjournal.co.inacs.org
In the context of this compound, MS is particularly useful for its precise mass determination and for studying its role in biological systems. While direct analysis of the salt can be challenging, derivatization techniques are often employed. For instance, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to quantify fumarate after converting it to a more volatile derivative. This approach is common in metabolomics to measure the levels of intermediates in metabolic pathways like the TCA cycle.
MS is also suitable for analyzing isotopically labeled compounds. This compound labeled with stable isotopes, such as ¹³C, can be used in metabolic flux analysis and pathway tracing studies. Mass spectrometry can easily distinguish between the labeled and unlabeled forms of the molecule based on the mass shift, providing detailed insights into biochemical processes.
When analyzing sodium-containing compounds like this compound using techniques like Electrospray Ionization (ESI), the formation of sodium adducts is a common phenomenon. This can be seen in the mass spectrum as peaks corresponding to [M+Na]⁺, where M is the molecule of interest. In the case of analyzing fumarate in biological matrices, which often contain sodium ions, understanding these adducts is crucial for correct data interpretation.
Materials Science and Engineering Applications of Sodium Fumarate
Polymer and Resin Modification
Precursor Role in Unsaturated Polyester (B1180765) Resins and Biodegradable Plastics
Fumarate (B1241708), an unsaturated dicarboxylate, serves as a crucial precursor in the synthesis of unsaturated polyester resins and various biodegradable plastics. researchgate.netrsc.orgresearchgate.net Traditionally, the production of these polymers has relied on petroleum-derived materials like benzene (B151609) and butane. researchgate.net However, there is a growing imperative to develop more sustainable synthesis routes from renewable resources, such as biomass-derived compounds and gaseous carbon dioxide, often facilitated by renewable energy sources like solar light. researchgate.netrsc.orgasiaresearchnews.com
Unsaturated polyester resins are synthesized through the copolymerization of fumarate structures with reactive diluents, such as styrene. polimi.it The fumarate unsaturation within the polyester chain, which can range from approximately 25% to 60% by weight, is a key factor in the crosslinking process. google.comgoogleapis.com While maleic anhydride (B1165640) is also used in the industry due to its lower cost, fumaric acid is often preferred because its fumarate structure copolymerizes more rapidly. polimi.it
In the realm of biodegradable plastics, fumaric acid is a building block for polymers like poly(butylene succinate) (PBS) and poly(propylene fumarate) (PPF). researchgate.netrsc.orgresearchgate.net The synthesis of these biodegradable polyesters involves the polycondensation of fumaric acid or its derivatives with diols. mdpi.com For instance, PPF, an aliphatic polyester with double bonds in its main chain, can be created through a multi-step synthesis, and its properties can be tuned by cross-linking these double bonds. mdpi.com The development of these biodegradable alternatives is a significant step towards a more sustainable and circular economy. rsc.org
Integration as Fire Safety Additives in Polymeric Materials (e.g., Thermoplastic Polyurethane Elastomer)
Sodium fumarate has emerged as a cost-effective and environmentally friendly additive for enhancing the fire safety of polymeric materials, notably in thermoplastic polyurethane elastomers (TPU). researchgate.netacs.orgresearchgate.net Its integration into polymer matrices significantly improves their flame retardancy and smoke suppression properties. researchgate.netresearchgate.net
The flame retardant action of this compound in polymers like TPU operates through both condensed-phase and gas-phase mechanisms. researchgate.netmdpi.com During combustion, the polymer undergoes pyrolysis, releasing flammable volatile compounds that fuel the fire. mdpi.com this compound disrupts this process in several ways.
In the condensed phase, it promotes the formation of a protective char layer on the polymer's surface. researchgate.netupc.edu This char acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable gases. mdpi.com The addition of this compound has been shown to increase the amount of char residue significantly. researchgate.net
Furthermore, this compound demonstrates effective smoke suppression properties. researchgate.net Smoke production during a fire is a major hazard, reducing visibility and causing toxicity. The incorporation of this compound into TPU has been observed to decrease the total smoke release and smoke density. researchgate.netresearchgate.net This is attributed to the altered combustion process, which generates less smoke and toxic volatile compounds, such as carbon dioxide. researchgate.netacs.org
The ability of this compound to enhance char formation is a cornerstone of its flame retardant efficacy. researchgate.netupc.edu The addition of this compound to polymer composites promotes the creation of a more compact and dense char layer during combustion. researchgate.netresearchgate.net
The following table summarizes the fire safety performance of Thermoplastic Polyurethane Elastomer (TPU) with and without the addition of this compound (SF).
| Property | Pure TPU | TPU + 2.0 wt% SF | Percentage Change |
| Limiting Oxygen Index (LOI) | 21.0 | 27.5 | +30.95% |
| Peak Heat Release Rate (pHRR) | - | - | -60.1% |
| Total Heat Release (THR) | - | - | -17.0% |
| Total Smoke Release (TSR) | - | - | -44.6% |
| Residual Mass | 3.0% | 12.3% | +310% |
Data sourced from research on the fire safety effects of this compound in TPU. researchgate.netacs.org
Dielectric Properties and Polymeric Structures
Electrical Characterization of this compound
The electrical properties of this compound have been investigated, revealing its dielectric nature. researchgate.netsciendo.comaip.org Studies on compressed pellets of this compound have been conducted as a function of temperature and frequency to understand its behavior as a dielectric material. researchgate.netsciendo.comresearchgate.net
The relative dielectric constant (ε') and the relative loss factor (ε'') of this compound both decrease with increasing frequency and increase with increasing temperature. researchgate.netsciendo.comresearchgate.net The most significant changes in these dielectric parameters are observed in the low-frequency range. researchgate.netsciendo.com This behavior is characteristic of dielectric materials where, at low frequencies, dipoles within the material can align with the applied electric field. sciendo.com As the frequency increases, the dipoles are less able to follow the rapid changes in the field, leading to a decrease in the dielectric constant. sciendo.com
The AC conductivity of this compound increases with both increasing temperature and frequency. researchgate.netsciendo.com The conductivity values for this compound have been reported in the range of 10⁻¹¹ Ω⁻¹m⁻¹ to 10⁻⁶ Ω⁻¹m⁻¹. researchgate.netsciendo.com The temperature dependence of conductivity suggests an ionic conduction mechanism. researchgate.net The structural analysis of this compound suggests that it likely forms a polymeric structure, where sodium ions are coordinated with oxygen atoms from the fumarate groups. researchgate.net This polymeric chain structure is believed to influence its dielectric and conductive properties. researchgate.net
The following table presents the range of AC conductivity for this compound at different temperatures and frequencies.
| Temperature Range | Frequency Range | AC Conductivity Range (Ω⁻¹m⁻¹) |
| 303 K - 483 K | 0.1 Hz - 100 kHz | 10⁻¹¹ - 10⁻⁶ |
Data is based on dielectric and structural studies of this compound. researchgate.netsciendo.com
Ionic Conductivity Mechanisms in Fumarate Materials
Investigations have shown that for this compound, both the relative dielectric constant and the loss factor decrease as the frequency of the applied electric field increases. researchgate.netresearchgate.net Conversely, an increase in temperature leads to a rise in both of these dielectric parameters. researchgate.netresearchgate.net The most significant changes are observed in the low-frequency range. researchgate.netresearchgate.net
The alternating current (ac) conductivity of this compound has been measured over a temperature range of 303 K to 483 K and a frequency range of 0.1 Hz to 100 kHz. aip.orgresearchgate.net The conductivity values for this compound were found to be in the range of 10⁻⁶ to 10⁻¹¹ Ω⁻¹m⁻¹. aip.orgresearchgate.net A key finding is that the conductivity of this compound increases with both increasing temperature and frequency. researchgate.netresearchgate.net The temperature dependence of the specific conductivity follows an exponential law, which is characteristic of an ion-activated process. researchgate.net This behavior, combined with the dielectric properties, points towards a mechanism of ionic conductivity within the material. researchgate.netaip.orgresearchgate.net It is suggested that the crystal structure of this compound, which may form macromolecular chains, facilitates this ionic transport. researchgate.net
Applications in Electrochemical Systems
This compound has been investigated as a flame-retardant (FR) additive incorporated directly into the graphite (B72142) anodes of lithium-ion batteries to enhance their safety. kit.edudntb.gov.uakit.edumdpi.commdpi.comcolab.ws The primary mechanism of its flame-retardant action is the release of carbon dioxide (CO₂) gas during thermal decomposition at elevated temperatures. kit.edumdpi.com This gas release can help to suppress or slow the extension of a fire in the event of a thermal runaway, a critical safety concern for lithium-ion batteries. mdpi.com
In a notable study, this compound was one of three organic salts tested for this purpose. It was physically mixed into the anode slurry during the manufacturing process. kit.eduresearchgate.net The slurry, containing graphite, carbon black, and binders, was modified by adding specific amounts of this compound. kit.eduresearchgate.net The research demonstrated that anodes containing up to approximately 20 wt.% of this compound exhibited good adhesion to the copper current collector. kit.edu
Crucially, the electrochemical performance of the batteries was not significantly compromised by the addition of this compound at moderate concentrations. kit.edu Pouch cells constructed with graphite anodes containing up to 20 wt.% this compound showed almost no deterioration in cell capacity compared to standard graphite anodes. kit.edumdpi.comcolab.ws This indicates that the additive is largely compatible with the cell chemistry and does not significantly interfere with ion transport at these concentrations. kit.edu However, at higher concentrations (35 wt.% and 50 wt.%), a significant degradation in capacity was observed. kit.edu
The thermal decomposition behavior, which is central to its function as a flame retardant, was analyzed using thermogravimetric analysis (TGA). mdpi.com This analysis helps determine the temperature at which the CO₂ release occurs, a key factor for its effectiveness in a thermal runaway scenario. mdpi.com
The table below summarizes the composition of the tested anode materials and the effect of the this compound additive on battery performance.
| Additive | Component | Weight % in Dried Anode Layer | Effect on Cell Capacity | Flame Retardant Mechanism |
| This compound | Graphite, Carbon Black, Binders | 5% | Almost no deterioration. kit.edu | Inherent, fire-retardant release of CO₂ gas. kit.edumdpi.com |
| This compound | Graphite, Carbon Black, Binders | 10% | Almost no deterioration. kit.edu | Inherent, fire-retardant release of CO₂ gas. kit.edumdpi.com |
| This compound | Graphite, Carbon Black, Binders | 20% | Almost no deterioration. kit.edumdpi.com | Inherent, fire-retardant release of CO₂ gas. kit.edumdpi.com |
| This compound | Graphite, Carbon Black, Binders | 35% | Significant capacity degradation. kit.edu | Inherent, fire-retardant release of CO₂ gas. kit.edumdpi.com |
| This compound | Graphite, Carbon Black, Binders | 50% | Significant capacity degradation. kit.edu | Inherent, fire-retardant release of CO₂ gas. kit.edumdpi.com |
Mechanistic Investigations of Sodium Fumarate in Biological Systems Non Human Models
Microbial Interaction and Growth Modulation
Effects on Enteric Bacterial Species (e.g., Campylobacter concisus, Escherichia coli, Bacteroides fragilis)
The interaction of sodium fumarate (B1241708) with enteric bacteria has been a subject of research, particularly concerning its effects on growth and cellular processes. Studies have revealed that sodium fumarate can differentially impact various bacterial species found in the gut.
Research has shown that this compound can significantly influence the growth of the enteric pathogen Campylobacter concisus. nih.gov Supplementation of culture media with this compound has been found to increase the growth of C. concisus, with the most substantial increase observed at a concentration of 0.4%. nih.govfrontiersin.org However, at a higher concentration of 2%, this compound exhibited an inhibitory effect on the growth of all tested C. concisus strains. nih.govfrontiersin.org In terms of colony morphology, the addition of 0.4% this compound to the culture medium resulted in an increased colony size for all five C. concisus strains examined. nih.gov
The effects of this compound on other enteric bacteria, such as Bacteroides fragilis and Escherichia coli, appear to be less pronounced. nih.gov For instance, this compound did not affect the growth of B. fragilis at any of the tested concentrations. nih.gov A concentration of 0.05% this compound also had no impact on the growth of E. coli and other tested enteric species. nih.gov However, other research has indicated that pre-exposure of E. coli to 100 mM this compound did not cause severe growth inhibition. nih.govasm.org It is also known that E. coli can utilize fumarate as a substrate for anaerobic respiration. ijcmas.com
Table 1: Effect of this compound on the Growth of Various Enteric Bacterial Species
| Bacterial Species | This compound Concentration | Observed Effect on Growth | Reference |
|---|---|---|---|
| Campylobacter concisus | 0.4% | Increased growth, increased colony size | nih.govfrontiersin.org |
| Campylobacter concisus | 2% | Decreased growth | nih.govfrontiersin.org |
| Bacteroides fragilis | Not specified | No effect | nih.gov |
| Escherichia coli | 0.05% | No effect | nih.gov |
| Escherichia coli | 100 mM | No severe growth inhibition | nih.govasm.org |
The influence of this compound extends beyond growth modulation to the alteration of bacterial protein expression. In Campylobacter concisus, culturing on media containing 0.4% this compound led to significant differential expression of multiple proteins when compared to cultures grown without the supplement. nih.govfrontiersin.org This suggests that this compound can induce notable changes in the cellular processes and metabolism of this bacterium.
The growth-promoting effect of this compound on Campylobacter concisus at specific concentrations suggests its potential utility in clinical microbiology. The addition of 0.4% this compound to culture media could aid in the isolation of C. concisus from clinical samples. nih.govfrontiersin.org This is further supported by historical use of sodium formate (B1220265) and this compound in combination to isolate this bacterium. nih.gov Sodium formate and this compound are also included in some culture media as an energy source for microorganisms that require them for growth. anaerobesystems.comanaerobesystems.com For instance, Enriched Tryptic Soy Agar (ETSA) and a selective medium for Actinobacillus actinomycetemcomitans incorporate this compound for this purpose. anaerobesystems.comnih.gov
Quorum Sensing Inhibition in Spoilage Microorganisms (e.g., Pseudomonas fluorescens)
This compound has been investigated for its role in interfering with bacterial communication systems, a process known as quorum sensing (QS). This is particularly relevant for spoilage microorganisms like Pseudomonas fluorescens, which utilize QS to coordinate virulence and spoilage activities. spkx.net.cnnih.gov
Studies have demonstrated that this compound can effectively inhibit the spoilage characteristics of Pseudomonas fluorescens. spkx.net.cn This inhibitory effect is positively correlated with its concentration and manifests as a reduction in biofilm formation, as well as swarming and swimming motility. spkx.net.cn The mechanism behind this inhibition involves a significant reduction in the secretion of N-acylhomoserine lactones (AHLs), which are signal molecules crucial for QS in this bacterium. spkx.net.cn By disrupting AHL-mediated communication, this compound hinders the coordinated behaviors that lead to spoilage. spkx.net.cn For example, at a concentration of 2.0 mg/mL, this compound inhibited violacein (B1683560) production, a QS-regulated phenotype, by 50.95% without affecting the growth of the reporter strain Chromobacterium violaceum CV026. spkx.net.cn
Suppression of Signal Molecule Secretion (e.g., N-Acylhomoserine Lactones)
In various biological systems, particularly within microbial communities, cell-to-cell communication, or quorum sensing (QS), plays a pivotal role in coordinating gene expression and collective behaviors. This communication is mediated by small, diffusible signal molecules. In many Gram-negative bacteria, N-acylhomoserine lactones (AHLs) are primary signaling molecules that regulate processes such as biofilm formation and the expression of virulence factors. nih.gov The disruption of QS through the inhibition of these signal molecules is a significant area of research.
The enzymatic degradation of AHLs, often by enzymes called AHL-lactonases, is a known mechanism for suppressing QS. nih.gov These enzymes hydrolyze the lactone ring of the AHL molecule, rendering it inactive. nih.gov This disruption can lead to a significant reduction in biofilm formation and the attenuation of virulence factor production in pathogenic bacteria like Pseudomonas aeruginosa. nih.govnih.gov While direct studies focusing exclusively on this compound's ability to suppress N-acylhomoserine lactone secretion are not extensively detailed in the provided research, the principle of interfering with metabolic pathways that support bacterial growth and signaling is established. Compounds that alter bacterial metabolism can indirectly affect the resources available for producing signaling molecules like AHLs.
Cellular Metabolic Pathways (in vitro/Animal Models)
Cytoprotective Actions in Hypoxic Conditions (e.g., Renal Epithelial Cells)
This compound has demonstrated significant cytoprotective effects on renal epithelial cells under hypoxic conditions in in-vitro models. nih.govstm-journal.runih.gov Hypoxia, a state of reduced oxygen availability, impairs cellular energy-dependent processes by diminishing the contribution of mitochondria to adenosine (B11128) triphosphate (ATP) synthesis. nih.govnih.gov Studies using Madin-Darby Canine Kidney (MDCK) renal epithelial cells, where hypoxia was induced using sodium dithionite, have shown that this compound can reduce the level of cell death. nih.govstm-journal.runih.gov The protective mechanism is not linked to the restoration of the ATP-producing capability of mitochondria but rather to an increased reliance on alternative sources of high-energy compounds. nih.govnih.gov
Under hypoxic conditions, cells typically shift their energy metabolism from mitochondrial oxidative phosphorylation (OXPHOS) towards anaerobic glycolysis to maintain ATP production. mdpi.comwjgnet.com Research indicates that this compound facilitates this metabolic reprogramming. In studies on renal epithelial cells, incubation with this compound under normoxic conditions led to an increased rate of glucose consumption and significant acidification of the cytosol. nih.gov This suggests a pre-conditioning effect, where this compound enhances the cell's capacity for glycolysis. This metabolic shift is crucial for cell survival when oxygen is scarce, as it provides an alternative, albeit less efficient, pathway for ATP generation. The shift towards glycolysis is a hallmark of the cellular response to hypoxia, and this compound appears to augment this adaptive mechanism. nih.govmdpi.com
Hypoxia induces changes in mitochondrial function and promotes the progression of apoptosis, or programmed cell death. nih.govstm-journal.ru While this compound's protective effects are not due to the direct restoration of mitochondrial ATP synthesis, it does influence mitochondrial-related events. nih.govnih.gov Specifically, this compound has been shown to decrease the rate of apoptosis progression in hypoxic renal epithelial cells. nih.gov This reduction in cell death is a key aspect of its cytoprotective action. The compound appears to help cells better manage the metabolic stress of hypoxia, thereby delaying or preventing the activation of apoptotic pathways that would otherwise be triggered by mitochondrial dysfunction and energy depletion. nih.govnih.gov
Hypoxia-Inducible Factor 1-alpha (HIF-1α) is a master transcription factor that orchestrates the cellular response to low oxygen. frontiersin.org Under normal oxygen levels (normoxia), HIF-1α is rapidly degraded. This degradation is mediated by prolyl hydroxylase domain (PHD) enzymes. ijstemcell.comasm.org However, certain metabolic intermediates, including fumarate and succinate (B1194679), can inhibit PHD activity. frontiersin.orgijstemcell.comasm.org This inhibition leads to the stabilization of HIF-1α even under non-hypoxic conditions, a phenomenon known as pseudohypoxia. frontiersin.org The stabilization of HIF-1α by fumarate triggers the transcription of genes that promote a shift to glycolytic metabolism. nih.govresearchgate.net This mechanism is believed to underlie the cytoprotective effect of this compound, as the pre-emptive activation of the HIF-1α pathway prepares the cell for a hypoxic challenge by upregulating glycolytic enzymes and glucose transporters. nih.govdiabetesjournals.org
Rumen Fermentation Dynamics and Greenhouse Gas Mitigation (Animal Models)
In ruminant animals, microbial fermentation in the rumen breaks down feed into usable energy, but also produces methane (B114726) (CH₄), a potent greenhouse gas. nih.gov this compound has been extensively studied as a dietary additive to manipulate rumen fermentation, with the dual goals of improving feed efficiency and mitigating methane emissions. cambridge.orgnih.gov
Fumarate acts as a hydrogen (H₂) sink in the rumen. nzsap.org Instead of being used by methanogenic archaea to produce methane, H₂ is used to reduce fumarate to succinate, which is then converted to propionate (B1217596). cambridge.orgnzsap.org This diversion of H₂ leads to a decrease in methane production and a simultaneous increase in the production of propionate, a key glucogenic volatile fatty acid (VFA) that provides energy to the animal. nih.govcambridge.orgnih.gov
In vitro studies using mixed rumen microorganisms have consistently shown that the addition of this compound decreases methane production while increasing propionate formation. cambridge.orgnih.gov For example, in one study, the addition of 6.25 mmol of this compound daily to a rumen simulation technique (Rusitec) system resulted in a 1.2 mmol decrease in methane production and a 4.9 mmol increase in propionate production. cambridge.orgnih.gov The inhibition of methane production has been observed to be sustained over time. cambridge.orgnih.gov Furthermore, some studies have noted that fumarate can increase the population of cellulolytic bacteria, which may enhance fiber digestion. cambridge.orgnih.gov
The table below summarizes findings from an in vitro batch culture study on the effects of this compound on rumen fermentation.
Table 1: Effect of this compound on In Vitro Rumen Fermentation (24h Incubation)
| Parameter | Control (0 mM Fumarate) | 5 mM this compound | 10 mM this compound |
|---|---|---|---|
| Methane Production (µmol) | 360 | 342 | 338 |
| Propionate Formation (µmol) | Control Value | +212 | +396 |
| Acetate (B1210297) Production (µmol) | Control Value | +92 | +194 |
Data sourced from Lopez et al. (1999). cambridge.orgnih.gov
Another study using a continuous culture system with a pasture diet demonstrated a significant reduction in methane and a shift in the acetate to propionate ratio.
Table 2: Effect of Increasing Fumarate Concentration in Continuous Culture
| Parameter | 0 mM Fumarate | 30 mM Fumarate |
|---|---|---|
| Methane Production Reduction | - | 38% |
| Propionate Concentration Increase | - | 74% |
| Total VFA Concentration Increase | - | 19% |
| Acetate:Propionate Ratio | 2.4 | 1.5 |
Data sourced from Kolver et al. (2004). nzsap.org
These findings highlight this compound's potential as a feed additive to reduce greenhouse gas emissions from livestock while potentially improving the energy captured from the diet. nih.govnzsap.org
Impact on Methane Production
This compound has been investigated as a dietary additive for ruminants due to its potential to mitigate methane (CH₄) production, a significant greenhouse gas. cambridge.orgcambridge.org The underlying mechanism involves its role as a hydrogen (H₂) sink in the rumen. nih.govmdpi.com Rumen methanogenesis is a process where methanogenic archaea utilize H₂ and carbon dioxide (CO₂) to produce CH₄. By providing an alternative pathway for H₂ utilization, fumarate can divert this substrate away from methanogens. nih.govresearchgate.net
In vitro studies have demonstrated that the addition of disodium (B8443419) fumarate can decrease methane production. nih.govmdpi.com For instance, one study reported that this compound produced a consistent effect in short-term batch cultures, decreasing CH₄ production by 8 to 17%. cambridge.org Another in vitro study using a rumen simulation technique (Rusitec) also observed a decrease in methane production with fumarate treatment. researchgate.net The effectiveness of fumarate in reducing methane can, however, depend on the composition of the diet. researchgate.net While some studies show a consistent decrease in methane, others report that the effects can be variable in vivo. cambridge.org The combination of dithis compound with other compounds, such as sodium nitrate, has also been shown to significantly reduce methane production in vitro. xmsyxb.com
Alterations in Volatile Fatty Acid (VFA) Composition
The addition of this compound to the diet of ruminants can lead to significant changes in the composition of volatile fatty acids (VFAs) in the rumen. VFAs are the primary source of energy for ruminants. mdpi.com The most notable effect of fumarate supplementation is an increase in the molar proportion of propionate and a corresponding decrease in the acetate to propionate ratio. nih.govresearchgate.net
This shift occurs because fumarate serves as a precursor for propionate production in the rumen. nih.govmdpi.com Rumen microbes convert fumarate to propionate through the succinate-propionate pathway. biorxiv.org This process utilizes hydrogen, which also contributes to the reduction in methane production. mdpi.commdpi.com
Several in vitro studies have confirmed these effects. The addition of dithis compound has been shown to linearly increase the molar proportion of propionate while decreasing the acetate to propionate ratio. nih.gov In some cases, total VFA concentration was not significantly changed, but the profile shifted towards higher propionate. biorxiv.org However, some studies have reported a decrease in total VFA concentration. nih.gov The specific outcomes can be influenced by the dosage of fumarate and the composition of the basal diet. researchgate.netnih.gov
Table 1: Effect of Dithis compound (DSF) on In Vitro Rumen Fermentation Parameters
| Treatment | Methane Production | Acetate:Propionate Ratio | Propionate Molar Proportion |
| Control | Decreased with DSF | Decreased with DSF | Increased with DSF |
| DSF Addition | Linearly decreased | Linearly decreased | Linearly increased |
This table provides a generalized summary of findings from multiple in vitro studies. nih.gov
Fumarate as a Hydrogen Acceptor and Propionate Precursor in Rumen Microbes
Fumarate's role as a hydrogen acceptor is central to its impact on rumen fermentation. nih.govmdpi.com In the anaerobic environment of the rumen, hydrogen is a key intermediate produced during the microbial breakdown of feed. This hydrogen is primarily used by methanogens to produce methane. nih.gov Fumarate provides an alternative metabolic pathway for hydrogen utilization. mdpi.combiorxiv.org
Rumen microorganisms, such as Selenomonas ruminantium, can use fumarate to form succinate and subsequently propionate. iau.ir This conversion process acts as a hydrogen sink, competing with methanogenesis for available hydrogen. mdpi.combiorxiv.org By redirecting hydrogen away from methane formation and towards propionate production, fumarate not only reduces greenhouse gas emissions but also enhances the energy derived by the host animal, as propionate is a major precursor for gluconeogenesis. biorxiv.org
Studies have shown that fumarate-utilizing bacteria can effectively compete with methanogens for hydrogen. biorxiv.org This competition can lead to a reduction in methane production and an increase in propionate levels. nih.govmdpi.com The efficiency of this process can be influenced by factors such as the concentration of fumarate and the specific microbial populations present in the rumen. cambridge.orgnih.gov
Enzymatic Mechanisms and Metabolic Flux
Fumarase-Catalyzed Hydration of Fumarate to L-Malate
Fumarase (or fumarate hydratase) is the enzyme responsible for the reversible hydration of fumarate to L-malate. wikipedia.orgnih.gov This reaction is a critical step in the citric acid cycle (Krebs cycle), a central metabolic pathway for energy production in aerobic organisms. nih.govpomona.edu The enzyme catalyzes the stereospecific trans-addition of a hydroxyl group and a hydrogen atom to the double bond of fumarate. wikipedia.org
Fumarase exists in two main forms: a mitochondrial form involved in the Krebs cycle and a cytosolic form that participates in amino acid metabolism and the metabolism of fumarate produced by other pathways, such as the urea (B33335) cycle. wikipedia.orgpomona.edu The reaction is highly specific for its substrates, fumarate and L-malate, and does not act on the cis-isomer of fumarate (maleate) or the D-isomer of malate (B86768). pomona.edu The enzymatic activity can be influenced by temperature and pH, with optimal activity observed under specific conditions. nih.gov
Elucidation of Reaction Mechanisms (e.g., Carbanion Intermediate Pathway)
The catalytic mechanism of fumarase, particularly the Class II enzymes, has been a subject of extensive study. The reversible hydration of fumarate to L-malate proceeds through a stereospecific reaction. While early hypotheses suggested a carbocation intermediate, more recent evidence strongly supports a mechanism involving a carbanion intermediate, proceeding via an E1cB (Elimination Unimolecular conjugate Base) reaction pathway. wikipedia.orgebi.ac.ukmedlink.com
The currently accepted mechanism for the conversion of L-malate to fumarate by Class II fumarase can be summarized in the following steps:
A basic residue in the active site (e.g., His188 in E. coli Fumarase C) abstracts a proton from the C3 position of L-malate. ebi.ac.uk
This proton abstraction generates a transient, unstable carbanion intermediate. wikipedia.orgebi.ac.uk This carbanion is stabilized by a nearby positively charged residue (e.g., Lys324). ebi.ac.uk
The negative charge on the carbanion is delocalized to the carbonyl oxygen. ebi.ac.uk
An acidic residue in the active site (e.g., Ser318) then protonates the hydroxyl group at the C2 position, facilitating its departure as a water molecule. ebi.ac.uk This results in the formation of the double bond in fumarate. ebi.ac.uk
The reverse reaction, the hydration of fumarate to L-malate, follows the principle of microscopic reversibility. wikipedia.org The reaction is highly specific, ensuring the formation of only the L-isomer of malate. ebi.ac.uk
Table 2: Key Residues in the Catalytic Mechanism of E. coli Fumarase C (Class II)
| Residue | Role in Malate to Fumarate Conversion |
| His188 | Acts as a catalytic base, abstracting the C3 proton from malate. ebi.ac.uk |
| Lys324 | Stabilizes the resulting carbanion intermediate. ebi.ac.uk |
| Ser318 | Acts as a general acid, protonating the departing hydroxyl group. ebi.ac.uk |
Role of Electrostatic Networks in Enzyme Active Sites
The catalytic efficiency of enzymes is profoundly influenced by the electrostatic environment within their active sites. acs.orgcornell.eduacs.org Electrostatic interactions are critical for orienting substrates and stabilizing the transition states of reactions. acs.orgacs.org In the context of fumarate, electrostatic networks within the active sites of enzymes like fumarase (fumarate hydratase) play a pivotal role in its catalytic activity. biorxiv.orgbiorxiv.org
Fumarate hydratase, an enzyme that catalyzes the reversible hydration of fumarate to malate, utilizes a precisely arranged electrostatic network to facilitate this reaction. biorxiv.orgbiorxiv.orgcreative-proteomics.com Studies on class-I fumarate hydratase reveal that the active site is largely preorganized for substrate binding. biorxiv.orgbiorxiv.org The binding of the fumarate dianion is associated with a significant enthalpic stabilization, which is attributed to the electrostatic interactions of its carboxylate groups with charged residues in the active site. biorxiv.orgbiorxiv.org This interaction polarizes the substrate, making the olefinic bond more susceptible to the addition of a water molecule. biorxiv.orgbiorxiv.org The positive entropic gain observed during this process is thought to arise from the release of the water solvent shell surrounding the fumarate dianion as it binds to the enzyme. biorxiv.orgbiorxiv.org
In class II fumarate hydratases, a catalytic histidine residue is activated by electrostatic interactions with a nearby glutamic acid residue, which modifies its pKa. ebi.ac.uk This activated histidine then initiates the reaction by activating a water molecule. ebi.ac.uk The resulting carbanion intermediate is stabilized by the positively charged side chain of another active site residue. ebi.ac.uk
Similarly, in dopamine (B1211576) beta-mono-oxygenase, an electrostatic model has been proposed to explain the activating effect of fumarate. This model suggests an interaction between the amine group of the enzyme-bound substrate and a carboxylate group of fumarate. nih.gov This electrostatic interaction is also thought to play a role in the efficient transfer of electrons between the copper centers in the enzyme's active site. nih.gov
In human mitochondrial NAD(P)+-dependent malate dehydrogenase, fumarate acts as an allosteric activator. nih.gov The binding of fumarate to a site approximately 30 Å away from the active site enhances the binding of substrates like malate, Mg2+, and NAD+ at the active site. nih.gov This allosteric pocket is highly hydrophilic and contains numerous charged residues. nih.gov An ion-pair network involving Arg67, Arg91, and fumarate is crucial for this activation. nih.gov Asp102 is another key residue that helps maintain the electrostatic balance within this fumarate binding pocket. nih.gov
Table 1: Key Enzymes and their Electrostatic Interactions with Fumarate
| Enzyme | Role of Electrostatic Network | Key Interacting Residues | Outcome of Interaction |
| Fumarate Hydratase (Class I) | Polarizes the substrate's olefinic bond for hydration. biorxiv.orgbiorxiv.org | Charged active site residues interacting with fumarate's carboxylate groups. biorxiv.orgbiorxiv.org | Facilitates the addition of a water molecule across the double bond. biorxiv.orgbiorxiv.org |
| Fumarate Hydratase (Class II) | Activates a catalytic histidine and stabilizes the carbanion intermediate. ebi.ac.uk | His188, Glu331, and other positively charged residues. ebi.ac.uk | Promotes the formation of the aci-carboxylate intermediate. ebi.ac.uk |
| Dopamine beta-mono-oxygenase | Facilitates substrate binding and electron transfer. nih.gov | A carboxylate group of fumarate interacts with the substrate's amine group. nih.gov | Enzyme activation. nih.gov |
| Mitochondrial NAD(P)+-dependent malate dehydrogenase | Allosteric activation by enhancing substrate binding at the active site. nih.gov | Arg67, Arg91, Asp102 in the allosteric binding pocket. nih.gov | Decreases Km values for malate, Mg2+, and NAD+. nih.gov |
Interplay with Tricarboxylic Acid (TCA) Cycle Intermediates
This compound is a key intermediate in the Tricarboxylic Acid (TCA) cycle, a central metabolic pathway for energy production. libretexts.orgwikipedia.orgnews-medical.net Its interactions with other TCA cycle intermediates are crucial for maintaining metabolic homeostasis. The TCA cycle involves a series of enzymatic reactions that are, for the most part, reversible. news-medical.netnih.govahajournals.org
The conversion of succinate to fumarate is catalyzed by succinate dehydrogenase (SDH), which is also known as Complex II of the electron transport chain. creative-proteomics.comcam.ac.uknih.gov This reaction is a critical link between the TCA cycle and oxidative phosphorylation. creative-proteomics.comcam.ac.uk Accumulation of fumarate, for instance due to a deficiency in the enzyme fumarate hydratase (FH), can lead to product inhibition of SDH, thereby suppressing its activity and impacting mitochondrial respiration. cam.ac.uknih.gov
Fumarate is then hydrated to L-malate by the enzyme fumarase (fumarate hydratase). creative-proteomics.comnih.gov This reaction is reversible and operates close to thermodynamic equilibrium. news-medical.netahajournals.org The subsequent oxidation of L-malate to oxaloacetate, catalyzed by malate dehydrogenase, regenerates the starting molecule of the cycle and produces NADH. libretexts.orgnews-medical.net
In conditions where fumarate accumulates, such as in fumarate hydratase-deficient cells, the metabolic flux of the TCA cycle is significantly altered. nih.govmdpi.com These cells often exhibit a truncated TCA cycle and shift towards aerobic glycolysis to compensate for the reduced mitochondrial function. nih.gov The accumulation of fumarate can also lead to the reverse activity of certain enzymes. For example, excess fumarate can react with arginine to produce argininosuccinate (B1211890) through the reverse action of argininosuccinate lyase. researchgate.netnih.gov
Furthermore, TCA cycle intermediates, including fumarate and succinate, can act as signaling molecules. bevital.nomdpi.com They are known to inhibit α-ketoglutarate-dependent dioxygenases (αKGDDs), a family of enzymes involved in epigenetic regulation. mdpi.com The ratio of α-ketoglutarate (a co-substrate) to succinate and fumarate (inhibitors) is therefore important in regulating the activity of these enzymes. mdpi.com
Table 2: Fumarate's Interaction with TCA Cycle Intermediates
| Interacting Intermediate | Enzyme | Type of Interaction | Consequence |
| Succinate | Succinate Dehydrogenase (SDH) | Product (Fumarate) | Fumarate is the product of succinate oxidation. creative-proteomics.comnih.gov High levels of fumarate can inhibit SDH. cam.ac.uknih.gov |
| L-Malate | Fumarase (Fumarate Hydratase) | Substrate/Product | Fumarate is reversibly hydrated to L-malate. creative-proteomics.comnih.gov |
| Arginine | Argininosuccinate Lyase (ASL) | Substrate (in reverse reaction) | In cases of fumarate accumulation, ASL can catalyze the formation of argininosuccinate from fumarate and arginine. researchgate.netnih.gov |
| α-Ketoglutarate | α-Ketoglutarate-dependent dioxygenases (αKGDDs) | Inhibition | Fumarate acts as an inhibitor of αKGDDs, affecting epigenetic regulation. mdpi.com |
Influence on L-Arginine Regeneration and Nitric Oxide Production (Animal Models)
Fumarate plays a significant role in the regeneration of L-arginine, which is the substrate for nitric oxide (NO) synthesis by nitric oxide synthase (NOS). nih.govnih.govdrugbank.comtruemeds.in This connection highlights a crucial link between cellular metabolism and vascular regulation.
The regeneration of L-arginine from citrulline occurs through the urea cycle and the citrulline-NO cycle. nih.govuniprot.orguniprot.orge-century.us Argininosuccinate synthase condenses citrulline and aspartate to form argininosuccinate. e-century.us Subsequently, argininosuccinate lyase (ASL) cleaves argininosuccinate to produce L-arginine and fumarate. uniprot.orguniprot.orgontosight.aiuniprot.org This reaction is reversible. uniprot.orguniprot.orguniprot.org
Studies in animal models have shown that fumarase, the enzyme that converts fumarate to L-malate, can promote NO production through a malate-aspartate-arginine pathway. nih.govahajournals.org In this pathway, fumarate is converted to L-malate, which is then oxidized to oxaloacetate in the TCA cycle. Oxaloacetate can then be converted to aspartate, which combines with citrulline to regenerate L-arginine. nih.govahajournals.org Overexpression of fumarase in Dahl salt-sensitive rats with eNOS haploinsufficiency was found to restore NO production and lower blood pressure, suggesting that this pathway is particularly important when eNOS is deficient. nih.govahajournals.org
Conversely, some studies have indicated that fumarate or its precursor, dimethyl fumarate (DMF), can have inhibitory effects on NO production. nih.govnih.gov DMF has been shown to reduce the synthesis of nitric oxide in in-vitro models of brain inflammation by suppressing the expression of inducible nitric oxide synthase (iNOS). nih.govresearchgate.netresearchgate.netnih.gov In normotensive rats, acute administration of fumarate caused vasodilation that was only partially dependent on the nitric oxide synthase pathway, suggesting a complex role for fumarate in regulating vascular tone. rrpharmacology.ru Fumarate has also been linked to NO production in the context of hypertension. nih.gov
Deficiencies in the enzyme argininosuccinate lyase (ASL) lead to a disruption in this L-arginine regeneration pathway, resulting in a cell-autonomous deficiency of NO production. nih.gov This underscores the importance of the ASL-catalyzed reaction, which produces both L-arginine and fumarate, in maintaining adequate NO levels. nih.gov
Table 3: Fumarate's Influence on L-Arginine and Nitric Oxide
| Process | Key Enzymes | Fumarate's Role | Outcome in Animal Models |
| L-Arginine Regeneration | Argininosuccinate Lyase (ASL) | Fumarate is a product of the cleavage of argininosuccinate to L-arginine. uniprot.orguniprot.orgontosight.aiuniprot.org | Essential for providing L-arginine for NO synthesis. nih.gov |
| Nitric Oxide Production | Fumarase, Nitric Oxide Synthase (NOS) | Fumarate metabolism via fumarase can drive a pathway that regenerates L-arginine, the substrate for NOS. nih.govahajournals.org | Overexpression of fumarase can increase NO production and lower blood pressure in hypertensive rats. nih.govahajournals.org |
| Inhibition of Nitric Oxide Synthesis | Inducible Nitric Oxide Synthase (iNOS) | Fumarate precursors like dimethyl fumarate can suppress iNOS expression. nih.govresearchgate.netresearchgate.netnih.gov | Reduced NO synthesis in in-vitro inflammation models. nih.govnih.gov |
Theoretical and Computational Studies of Sodium Fumarate
Molecular Modeling of Reaction Mechanisms (e.g., Fumarate (B1241708) Hydration)
Molecular modeling is instrumental in elucidating the intricate details of chemical reactions involving the fumarate ion. A key example is the hydration of fumarate to L-malate, a reversible reaction catalyzed by the enzyme fumarase (or fumarate hydratase), which is a crucial step in the citric acid cycle. nih.govebi.ac.uk
Computational studies, including molecular dynamics (MD) simulations, have provided a detailed picture of this enzymatic reaction. nih.gov These models show that specific amino acid residues within the active site of fumarase play critical roles in catalysis. For instance, studies have highlighted the importance of residues like His188 and Ser318. ebi.ac.uk
The proposed mechanism involves the following steps, as elucidated by computational models:
A water molecule is activated by a nearby amino acid residue, such as His188. ebi.ac.uk
This activated water molecule then acts as a nucleophile, attacking the double bond of the fumarate molecule.
The transition state is stabilized by interactions with other residues in the active site.
Proton transfers, mediated by amino acid side chains and other water molecules, complete the conversion to L-malate. nih.govebi.ac.uk
Molecular dynamics simulations have also been employed to understand the conformational stability of fumarase and how mutations, such as H235N, can affect its catalytic activity by altering water-mediated interactions in the active site. nih.govworldscientific.com
Table 1: Key Amino Acid Residues in Fumarase Catalysis
| Residue | Proposed Role in Fumarate Hydration |
|---|---|
| His188 | Activates a water molecule for nucleophilic attack. ebi.ac.uk |
| Ser318 | Acts as a general acid to protonate the hydroxyl group. ebi.ac.uk |
| Lys324 | Stabilizes the carbanion intermediate. ebi.ac.uk |
This table summarizes the proposed functions of key amino acid residues in the active site of fumarase during the hydration of fumarate, based on computational and experimental studies.
Furthermore, ab initio gas-phase calculations have been used to study the fumarate addition reaction mechanism, which is central to the anaerobic biodegradation of various hydrocarbons. rsc.org These studies provide insights into the energetics and kinetics of the reaction, highlighting the importance of considering pre-reaction and product complexes. rsc.org
Computational Prediction of Crystal Structures and Properties
Computational methods are increasingly used to predict the crystal structure of solid-state materials, including salts of organic acids like sodium fumarate. uu.nlrsc.org These predictions are valuable for understanding polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. nih.gov
Crystal structure prediction (CSP) typically involves generating a multitude of possible crystal packings for a given molecule and then ranking them based on their calculated lattice energies. uu.nl This thermodynamic approach helps identify the most stable crystal structures. nih.gov
For this compound, crystallographic data is available, providing a basis for comparison with computational predictions. nih.gov The known crystal structure reveals the coordination environment of the sodium ion and the packing of the fumarate anions. researchgate.net In the solved crystal structure of this compound, the sodium ion is surrounded by oxygen atoms, forming a coordination polyhedron. researchgate.net
Table 2: Crystallographic Data for this compound
| Property | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P -1 |
| Unit Cell Dimensions | a = 5.32570 Å, b = 6.48800 Å, c = 7.9340 Å |
This table presents selected crystallographic data for this compound as reported in the PubChem database. nih.gov These experimental values can be used to validate computational predictions of the crystal structure.
Computational studies on related dicarboxylic acid salts have demonstrated the utility of these methods in understanding the supramolecular arrangements governed by hydrogen bonding and other non-covalent interactions. rsc.orgnih.govmdpi.com Machine learning-based approaches are also emerging as powerful tools to predict the properties of crystal structures. arxiv.org
Simulation of Interactions with Biological Systems
Computational simulations are vital for understanding how this compound, primarily as the fumarate ion, interacts with biological systems at the molecular level. These simulations can model interactions with proteins and cellular membranes.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor, such as an enzyme. Molecular docking studies have been performed on fumarate with various proteins. For example, the interaction of fumarate with fumarate reductase, an enzyme involved in anaerobic respiration, has been modeled to understand its binding affinity and the kinetics of the reaction. nih.govsemanticscholar.org Docking studies have also been used to investigate the binding of fumarate to other proteins, such as the outer membrane protein OmpW. researchgate.net In a study on zebrafish fumarate hydratase, molecular docking revealed that the inhibitor citrate (B86180) has a stronger interaction with the protein compared to the natural substrate fumarate. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of fumarate in a biological environment, such as in aqueous solution or near a cell membrane. nih.govnih.gov These simulations can be used to study the transport of small molecules across biological membranes, a critical aspect of their biological activity. nih.gov While specific MD simulations of this compound transport are not extensively documented, the general principles derived from simulations of other small molecules are applicable.
Fumarate itself has been identified as an oncometabolite, and its accumulation in cells can have significant biological consequences. frontiersin.orgnih.gov It can react with cysteine residues in proteins through a process called succination, which can alter protein function. frontiersin.org Computational models can help to identify potential protein targets for succination and to understand the structural and functional consequences of this modification.
Table 3: Examples of Computational Studies on Fumarate Interactions
| Computational Method | Biological System | Focus of the Study |
|---|---|---|
| Molecular Docking | Fumarate Reductase | Binding affinity and reaction kinetics. nih.govsemanticscholar.org |
| Molecular Docking | Fumarate Hydratase | Comparison of substrate (fumarate) and inhibitor (citrate) binding. nih.gov |
| Molecular Docking | OmpW Protein | Prediction of fumarate binding sites. researchgate.net |
| Molecular Dynamics | Fumarate in Aqueous Solution | Understanding association processes and hydrogen bonding. nih.gov |
This table provides examples of how different computational methods have been applied to study the interactions of fumarate with various biological systems.
Future Directions and Emerging Research Avenues for Sodium Fumarate
Development of Novel and Sustainable Synthesis Strategies
The conventional production of fumaric acid and its salts relies heavily on petroleum-based feedstocks, such as benzene (B151609) or butane. researchgate.net However, the increasing demand for sustainable and environmentally friendly processes has spurred research into alternative synthesis strategies.
Bio-based Production: A significant area of research is the production of fumarate (B1241708) through microbial fermentation. nih.gov Scientists are exploring various microorganisms, including Rhizopus oryzae, Escherichia coli, and Saccharomyces cerevisiae, for their ability to produce fumaric acid from renewable resources. nih.gov A notable development involves the use of the bacterium Basfia succiniciproducens, originally isolated from the rumen of a cow, which can convert sugars and carbon dioxide into fumarate. guidechem.combasf.comchemistryviews.org This approach is being optimized to utilize CO2 from industrial off-gas streams, potentially leading to a CO2-neutral or even CO2-negative production process. guidechem.comchemistryviews.org
Enzymatic and Cell-Free Synthesis: Another promising avenue is the use of multi-enzyme systems or cell-free catalysis. researchgate.netnih.gov Researchers have developed systems that use a cascade of enzymes, such as pyruvate (B1213749) carboxylase, malate (B86768) dehydrogenase, and fumarase, to synthesize fumarate from substrates like pyruvate and CO2. researchgate.net Cell-free systems offer advantages such as higher product yields and easier purification by eliminating the complexities of cellular metabolism. nih.gov
Electrochemical Synthesis: Electrochemical methods are also being investigated as a sustainable alternative. The electrolysis of a concentrated solution of sodium fumarate is one such method being explored. youtube.comdoubtnut.com
| Synthesis Strategy | Description | Key Research Findings | Potential Advantages |
|---|---|---|---|
| Microbial Fermentation | Utilizes microorganisms like Basfia succiniciproducens or Rhizopus oryzae to convert renewable feedstocks (e.g., sugars, CO2) into fumarate. nih.govguidechem.com | High titers of fumarate (up to 121 g/L) have been achieved using certain strains. nih.gov Genetic modification of bacteria aims to enhance production efficiency. basf.com | Reduced reliance on fossil fuels, potential for carbon neutrality, utilization of waste streams. guidechem.com |
| Multi-Enzyme Systems | Employs a series of isolated enzymes in a cascade reaction to produce fumarate from simple precursors like pyruvate and CO2. researchgate.net | Successful synthesis of fumarate from gaseous CO2 has been demonstrated. researchgate.net | High specificity, mild reaction conditions, and potentially higher yields compared to whole-cell fermentation. nih.gov |
| Electrochemical Methods | Involves the use of electricity to drive the chemical conversion, such as the electrolysis of sodium malate to produce this compound. | Can produce acetylene as a main product from the electrolysis of concentrated this compound solutions. youtube.com | Can be powered by renewable energy sources, potentially offering a low-carbon footprint process. |
Advancements in Characterization Techniques for Material Science Enhancements
A deeper understanding of the physicochemical properties of this compound is crucial for its application in material science. Advanced characterization techniques are enabling researchers to probe its structure and behavior at various scales.
Crystallographic and Spectroscopic Analysis: Techniques like Powder X-Ray Diffractometry (pXRD) are essential for determining the crystalline structure and phase composition of this compound. mdpi.com Spectroscopic methods, including Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy, provide insights into its molecular vibrations and chemical bonding. mdpi.com Isotope labeling, using compounds like this compound-2,3-13C2, allows for detailed mechanistic studies. sigmaaldrich.com
Thermal and Morphological Analysis: Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of this compound. mdpi.commdpi.com These are critical for applications where the material might be subjected to varying temperatures.
In Situ and Operando Techniques: A key future direction is the use of in situ and operando characterization techniques. nih.gov These methods allow for the real-time monitoring of the material's properties under actual operating conditions, which is particularly relevant for applications in areas like battery technology or catalysis. nih.gov
Deeper Elucidation of Biological and Mechanistic Roles
While this compound is known for its role as a food additive, research is uncovering its more complex biological and mechanistic functions. Fumaric acid and its salts are intermediates in the citric acid cycle, a fundamental metabolic pathway.
Metabolic and Signaling Roles: Fumarate can act as a terminal electron acceptor in the metabolism of certain anaerobic microorganisms. wikipedia.org Emerging research is exploring its role as a signaling molecule. Related compounds, like dimethyl fumarate (DMF), have been shown to exert antioxidant and immunomodulatory effects by modulating pathways such as the Nrf2 and NF-κB pathways. researchgate.net Further research is needed to understand the specific roles of this compound in these processes.
Therapeutic Potential: The biological activities of fumarate esters have prompted investigations into their therapeutic potential for a range of conditions. researchgate.net While much of this research has focused on dimethyl fumarate, it opens avenues for exploring the potential applications of this compound in pharmaceuticals, possibly as a more soluble and bioavailable alternative.
Integration in Next-Generation Sustainable Technologies
The unique properties of this compound make it a candidate for integration into various next-generation sustainable technologies.
Biodegradable Polymers and Resins: this compound serves as a precursor for the synthesis of unsaturated polyester (B1180765) resins and biodegradable plastics. researchgate.net As the demand for sustainable alternatives to conventional plastics grows, the role of bio-based fumarate in producing these materials is expected to increase.
Green Chemistry and Catalysis: In the realm of green chemistry, there is potential for using this compound and its derivatives in more environmentally benign chemical syntheses. mdpi.com For instance, metal-organic frameworks (MOFs) synthesized using fumarate-based linkers, such as aluminium fumarate, are being investigated for applications like wastewater treatment due to their high porosity and adsorption capabilities. researchgate.net
Energy Storage: The application of organic materials in energy storage devices is a rapidly developing field. The molecular structure of fumarates, with their carboxylate groups, makes them interesting candidates for use in next-generation batteries and other energy storage systems.
| Technology Area | Potential Application of this compound | Rationale and Research Focus |
|---|---|---|
| Biodegradable Polymers | Monomer for producing bioplastics and resins. researchgate.net | Addresses the need for sustainable alternatives to petroleum-based plastics. Research is focused on improving polymerization processes and the properties of the resulting materials. |
| Wastewater Treatment | Component of metal-organic frameworks (MOFs) for adsorbing pollutants. researchgate.net | Aluminium fumarate MOFs have shown high efficiency in removing dyes from industrial wastewater. researchgate.net Future work may explore other fumarate-based MOFs. |
| Food and Feed Additives | Acidity regulator and flavor enhancer. wikipedia.org | Sustainable production methods could lead to a "greener" label for these additives. guidechem.comchemistryviews.org |
| Pharmaceuticals | Potential as a drug delivery vehicle or active ingredient. | Investigating its biological roles could lead to new therapeutic applications, leveraging its solubility and metabolic functions. researchgate.net |
Q & A
Q. Q1. What experimental methodologies are recommended for synthesizing sodium fumarate in laboratory settings?
this compound can be synthesized via esterification reactions using ionic liquid catalysts (e.g., HSO3-pmimHSO4-) under optimized conditions. Key factors include reaction temperature, catalyst dosage, and molar ratios of reactants. Response surface methodology (RSM) and Box-Behnken designs are effective for optimizing yield and identifying significant variables . Characterization typically involves infrared spectroscopy (peaks near 1720, 1610 cm⁻¹ for fumarate groups) and purity assessments via saponification value, heavy metal content, and moisture analysis .
Q. Q2. How can this compound be integrated into microbial culture studies to assess metabolic effects?
In batch cultures, this compound is added as a precursor or electron acceptor. For example, in Geobacter sulfurreducens studies, concentrations of 0.6–1.2% (w/v) are used to evaluate bacterial growth via optical density (OD) measurements. Central Composite Design (CCD) can model interactions between this compound and variables like pH or temperature, with polynomial regression validating growth responses . Ensure metabolite compatibility by desalting cell lysates to remove endogenous interference .
Q. Q3. What standardized protocols exist for quantifying this compound in complex matrices?
High-performance liquid chromatography (HPLC) with UV detection (210–220 nm) is widely used. For binding studies, matrix thermal shift assays (mTSA) apply this compound at 0.004–2 mmol/L to cell lysates, with sodium chloride controls to isolate ion-specific effects . Validate methods using reference standards (e.g., USP/NF guidelines) and ensure consistency via triplicate measurements with ±5% error margins .
Advanced Research Questions
Q. Q4. How can contradictory data on this compound’s role in anaerobic respiration be resolved?
Discrepancies in electron donor efficacy (e.g., this compound vs. succinate in perchlorate reduction) require controlled replication of growth conditions (e.g., temperature, electron donor combinations). Use triplicate cultures with error margins <10% and statistical tools like ANOVA to assess significance. Cross-reference results with proteomic or transcriptomic data to identify metabolic pathway variations .
Q. Q5. What advanced models predict this compound’s interaction with pharmaceutical excipients?
Artificial intelligence (AI)-driven Quality by Design (QbD) frameworks evaluate this compound’s compatibility in formulations. For example, two-level hierarchical designs test lubricant concentrations (0.6–1.2%) against tablet hardness and dissolution rates. Machine learning algorithms (e.g., random forests) can prioritize variables like particle size (≤4.0 µm) and hygroscopicity to mitigate incompatibility risks .
Q. Q6. How does this compound influence protein-metabolite interactions in cellular systems?
Employ mTSA to quantify binding affinities by incubating desalted HeLa cell lysates with 0.004–2 mmol/L this compound. Compare thermal stability shifts (ΔTm) against controls (2 mmol/L NaCl) to distinguish specific binding from ionic effects. Pair with metabolomic profiling to contextualize interactions within the TCA cycle .
Methodological Guidance
Q. Q7. How should researchers design experiments to isolate this compound’s effects from confounding variables?
- Control Groups: Use sodium salts (e.g., NaCl) at equivalent concentrations to account for ionic strength effects .
- Dose Gradients: Apply logarithmic concentration ranges (e.g., 0.004–2 mmol/L) to identify nonlinear responses .
- Replication: Conduct triplicate trials with randomized block designs to minimize batch variability .
Q. Q8. What statistical approaches are optimal for analyzing this compound’s role in microbial growth?
- Central Composite Design (CCD): Models multifactorial interactions (e.g., pH, temperature, precursor ratios) with second-order polynomial equations .
- ANOVA with Tukey’s HSD: Identifies significant variables (p < 0.05) and corrects for multiple comparisons in growth studies .
Data Contradiction and Reproducibility
Q. Q9. Why do studies report divergent optimal concentrations of this compound for bacterial growth?
Variations in strain specificity (e.g., G. sulfurreducens vs. Rhizopus oryzae) and culture conditions (aerobic vs. anaerobic) alter uptake kinetics. Standardize inoculum size, medium composition, and metabolite profiling to enhance cross-study comparability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
